Product packaging for bNR10S(Cat. No.:)

bNR10S

Cat. No.: B1192349
M. Wt: 839.07
InChI Key: AKKOSENLPHSDCH-NFAUJPPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bNR10S is a solvatochromic and fluorogenic dye specifically designed as a phase-sensitive probe for advanced biomembrane research. It is an analog of the environment-sensitive Nile Red probe, engineered with a bulky hydrophobic chain to confer specific partitioning into the liquid-disordered (Ld) phase of lipid membranes . This specific targeting makes this compound an essential tool for detecting and imaging lipid order heterogeneity and for studying the existence and dynamics of lipid microdomains (often referred to as lipid rafts) in model membranes and living cells . The core research value of this compound lies in its application as part of a toolkit to specifically identify membrane phases. When used in combination with a matched FRET quencher (bQ10S) that also localizes in the Ld phase, this compound enables researchers to selectively quench fluorescence in the Ld phase. This allows for the specific visualization of the liquid-ordered (Lo) phase, providing a powerful method to distinguish between these two coexisting membrane environments . The mechanism of action is based on the probe's solvatochromic properties; its fluorescence emission shifts in color (spectral shift) in response to the polarity and hydration of its immediate microenvironment . Applied in living cells, including HeLa, CHO, and 293T cell lines, this compound has revealed heterogeneity in the plasma membrane, with distinct probe environments closely resembling the Lo and Ld phases characterized in model membranes . Furthermore, this probe has been used to study dynamic cellular processes such as apoptosis, where it has shown the formation of separate Ld-like domains in the form of membrane blebs . The kinetics of its incorporation into cell membranes also provide a basis for methods that detect membrane heterogeneity . This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C42H62N8O8S

Molecular Weight

839.07

IUPAC Name

3-((3-(4-((4-((E)-(2,5-dimethoxy-4-((E)-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)-(methyl)amino)butanamido)propyl)(3,7-dimethyloctyl)(methyl)ammonio)propane-1-sulfonate

InChI

InChI=1S/C42H62N8O8S/c1-32(2)12-8-13-33(3)23-28-50(5,27-11-29-59(54,55)56)26-10-24-43-42(51)14-9-25-48(4)36-19-15-34(16-20-36)44-46-38-30-41(58-7)39(31-40(38)57-6)47-45-35-17-21-37(22-18-35)49(52)53/h15-22,30-33H,8-14,23-29H2,1-7H3,(H-,43,51,54,55,56)/b46-44+,47-45+

InChI Key

AKKOSENLPHSDCH-NFAUJPPVSA-N

SMILES

O=S(CCC[N+](CCC(C)CCCC(C)C)(CCCNC(CCCN(C1=CC=C(/N=N/C2=CC(OC)=C(/N=N/C3=CC=C([N+]([O-])=O)C=C3)C=C2OC)C=C1)C)=O)C)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

bNR-10S;  bNR 10S;  bNR10S

Origin of Product

United States

Synthetic Methodologies and Rational Design Principles of Bnr10s

Development and Derivatization Strategies for Nile Red-Based Probes

Nile Red (PubChem CID: 65182) is a widely utilized lipophilic fluorescent dye known for its solvatochromic properties, meaning its emission spectrum shifts based on the polarity of its environment. It fluoresces intensely in lipid-rich environments, with varying colors from deep red in polar membrane lipids to strong yellow-gold in neutral lipids found in intracellular storage droplets. wikipedia.orgfishersci.ca This inherent sensitivity to hydrophobicity makes Nile Red an excellent scaffold for developing probes that can report on lipid environments. wikipedia.orgfishersci.ca

Derivatization strategies for Nile Red-based probes often involve modifying the core fluorophore with various functional groups to tune their photophysical properties, enhance specificity, or control their localization within biological structures. For instance, some derivatives incorporate amphiphilic anchor groups to ensure specific binding to certain membrane leaflets and prevent rapid flip-flop, as seen with probes like NR12S. wikipedia.orgciteab.com Other modifications include introducing alkyl chains or other moieties to influence hydrophobicity, photostability, and targeting capabilities for specific cellular components like lipid droplets or for detecting specific biological species such as biothiols or hydrogen polysulfides. wikipedia.orgfishersci.bebiosearchtech.combiosearchtech.comtocris.com

A key precursor in the development of bNR10S is the Nile Red-based probe NR12S (PubChem CID: 146165932). NR12S features the Nile Red fluorophore linked via a short spacer to a long hydrocarbon chain (specifically, a dodecyl group) and a zwitterionic group. This structural arrangement acts as an anchor, effectively fixing the fluorophore at the membrane interface and minimizing its flip-flop between membrane leaflets, thereby enabling selective staining of the outer membrane leaflet. citeab.comfishersci.bebio-techne.com

Design Considerations for Enhanced Lipid Phase Specificity

A primary design consideration for this compound was to achieve enhanced specificity for the liquid disordered (Ld) phase of lipid membranes. Cellular membranes are not homogeneous but exhibit lateral heterogeneity, forming distinct lipid microdomains, often referred to as rafts, which can be either liquid-ordered (Lo) or liquid-disordered (Ld) phases. metabion.comglenresearch.com While earlier solvatochromic probes like NR12S could partition into both Ld and Lo phases, albeit with different emission colors, a probe specifically excluded from the Lo phase was desired for clearer differentiation. fishersci.bemetabion.com

This compound was specifically engineered as an analogue of NR12S to address this need. By modifying the hydrophobic chain of NR12S, this compound was designed to selectively partition into the Ld phase. fishersci.bemetabion.comglenresearch.com This selective partitioning allows this compound to serve as a phase-sensitive probe that stains the Ld phase, providing a distinct signature of this lipid environment in cell membranes. metabion.comglenresearch.com

Incorporation of Specific Bulky Hydrophobic Moieties for Targeted Membrane Intercalation

The crucial modification that confers this compound its enhanced Ld phase specificity is the substitution of the dodecyl group present in NR12S with a bulky 3,7-dimethyloctyl group. fishersci.be The introduction of this bulky hydrophobic chain plays a pivotal role in dictating the probe's preferential partitioning. This bulky moiety is thought to be effectively excluded from the more tightly packed and ordered Lo phase, thereby directing this compound predominantly into the more fluid and disordered Ld phase. fishersci.bemetabion.com This targeted membrane intercalation mechanism is a direct result of the steric and hydrophobic interactions between the probe's bulky chain and the lipid packing within different membrane phases.

Precursor Chemistry and Reaction Pathways for this compound Elaboration

The synthesis of this compound is based on a protocol similar to that used for NR12S, involving the strategic incorporation of the bulky hydrophobic chain. The process begins with 1-bromo-3,7-dimethyloctane, which serves as a key precursor. This bromoalkane is converted into its corresponding amine. This amine, bearing the bulky 3,7-dimethyloctyl group, is then utilized in subsequent reaction steps to elaborate the final this compound probe. fishersci.be

Specific reaction conditions reported for the synthesis of this compound include:

Reaction with potassium iodide (KI) and potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN) under reflux for 48 hours, yielding a 55% product.

Subsequent reaction with 1,3-propanesultone and potassium carbonate (K2CO3) in acetonitrile (CH3CN) under reflux for 24 hours, yielding a 49% product.

These steps highlight a multi-step organic synthesis approach, where specific functional group transformations and coupling reactions are employed to construct the desired molecular architecture of this compound from simpler precursors.

Concurrent Development of Complementary Probes and Quenchers (e.g., bQ10S)

The utility of this compound is significantly amplified by its concurrent development with complementary probes and quenchers, particularly bQ10S. This integrated approach allows for a more comprehensive and precise analysis of lipid order heterogeneity in biological membranes. metabion.comglenresearch.com

bQ10S is designed as a close analogue of this compound, meaning it incorporates the same bulky 3,7-dimethyloctyl group that confers Ld-phase specificity. However, instead of the Nile Red fluorophore, bQ10S features a Black Hole Quencher-2 (BHQ-2) unit. fishersci.bemetabion.comglenresearch.com Black Hole Quenchers are non-fluorescent chromophores that absorb energy without re-emitting fluorescence, making them highly effective dark quenchers. biosearchtech.combiosearchtech.comglenresearch.com BHQ-2 (Chemical Formula: C24H25N6O6; Molecular Weight: 493.49) exhibits strong absorption in the 599-670 nm range, which perfectly overlaps with the fluorescence emission of Nile Red and its derivatives like NR12S. biosearchtech.com

The synthesis of bQ10S involves starting from commercially available BHQ-2 carboxylic acid and an amine that also bears the 3,7-dimethyloctyl group. fishersci.be Specific reaction conditions reported for bQ10S synthesis include:

Reaction in a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) with HBTU, HOBT, and DIEA at room temperature for 6 hours, yielding a 45% product.

Subsequent reaction with 1,3-propanesultone and potassium carbonate (K2CO3) in acetonitrile (CH3CN) under reflux for 48 hours, yielding a 51% product.

This toolkit, comprising this compound and NR12S with the bQ10S quencher, enables a sophisticated approach to lipid domain research. The this compound probe specifically partitions into the Ld phase, while bQ10S is designed to specifically quench the fluorescence of NR12S when it is located in the Ld phase. This strategic quenching mechanism means that when NR12S is used in combination with bQ10S, only the fraction of NR12S residing in the Lo phase remains fluorescent. metabion.comglenresearch.com This allows researchers to specifically target and identify both Ld and Lo phases, revealing heterogeneity in cell plasma membranes and providing insights into lipid organization, even in dynamic processes like apoptosis where Ld-like domains form in blebs. fishersci.bemetabion.comglenresearch.com

Table 1: Key Research Findings on this compound and Related Probes

Probe/CompoundKey CharacteristicLipid Phase SpecificityImpact/ApplicationReference
Nile RedSolvatochromic, lipophilic dyeGeneral lipid staining (yellow for neutral, red for polar)Intracellular lipid droplet detection, general membrane staining wikipedia.orgfishersci.ca
NR12SNile Red + dodecyl chain + zwitterionic anchorStains outer membrane leaflet, partitions into both Ld and Lo phases (different colors)Monitoring cholesterol and lipid order, distinguishes Ld/Lo phases citeab.comfishersci.bebio-techne.com
This compoundNR12S analogue with bulky 3,7-dimethyloctyl groupSpecific partitioning into Liquid Disordered (Ld) phasePhase-sensitive probe for Ld phase staining, reveals membrane heterogeneity fishersci.bemetabion.comglenresearch.com
bQ10SBHQ-2 + bulky 3,7-dimethyloctyl group (analogue of this compound)Specific quenching of NR12S in Liquid Disordered (Ld) phaseComplementary quencher to reveal Liquid Ordered (Lo) phase fluorescence fishersci.bemetabion.comglenresearch.com

Mechanistic Elucidation of Bnr10s Interactions Within Membrane Environments

Theoretical Framework of Solvatochromism as Applied to Membrane Microenvironments

Solvatochromism describes the phenomenon where the color of a chemical compound, and more broadly its absorption and emission spectra, changes with the polarity of the surrounding solvent. This principle is particularly valuable for studying cellular membranes, which are not uniform entities but rather complex mosaics of different microenvironments. The liquid-ordered (Lo) and liquid-disordered (Ld) phases within a membrane present distinct local environments in terms of lipid packing, hydration, and molecular order. Solvatochromic fluorescent probes, such as the Nile Red-based probe bNR10S, can report on these differences. nih.govresearchgate.net When such a probe moves from a non-polar, hydrophobic environment to a more polar, hydrated one, its fluorescence emission spectrum typically shifts. By measuring these spectral shifts, it is possible to gain insights into the local polarity and physical state of the membrane region in which the probe is located, allowing for the differentiation of microdomains like lipid rafts. nih.gov

Discriminative Partitioning Mechanisms of this compound in Heterogeneous Lipid Phases

The utility of a membrane probe is defined by its ability to selectively localize within specific lipid phases. The compound this compound was designed to exhibit such discriminative partitioning, enabling the clear identification of distinct membrane domains. researchgate.net This selective localization is governed by the physicochemical properties of both the probe and the lipid environment.

Research based on fluorescence spectroscopy in large unilamellar vesicles and microscopy of giant unilamellar vesicles has demonstrated that the this compound probe partitions specifically into the liquid-disordered (Ld) phase. nih.govresearchgate.net The Ld phase is characterized by lower lipid packing density and higher conformational freedom of the acyl chains compared to the liquid-ordered phase. The molecular structure of this compound, an analogue of the probe NR12S, is key to this preference. nih.govresearchgate.net In cellular applications, this compound consistently shows a fluorescence signature indicative of an Ld-like environment, confirming its role as a specific marker for these domains. researchgate.net The preference of molecules for the Ld phase is a known phenomenon, as the disordered environment can more readily accommodate guest molecules without a significant energetic penalty. nih.govnih.gov

The exclusion of this compound from liquid-ordered (Lo) domains is as critical to its function as its preference for Ld domains. The Lo phase is characterized by tightly packed, highly ordered acyl chains, typically enriched in saturated lipids and cholesterol. nih.govmdpi.com The molecular basis for the exclusion of this compound from this phase is its bulky hydrophobic chain. nih.govresearchgate.net This bulky structure sterically hinders its incorporation into the densely packed architecture of the Lo phase. researchgate.net Attempting to insert the bulky group would disrupt the favorable lipid-lipid interactions and introduce a significant energetic cost, making its localization within the Lo domain unfavorable. researchgate.netnih.gov This principle of exclusion based on molecular shape and the disruption of ordered packing is a recognized mechanism governing the partitioning of various molecules in phase-separated membranes. nih.gov

Table 1: Partitioning Characteristics of this compound

Probe Preferred Membrane Phase Molecular Rationale for Partitioning
This compound Liquid Disordered (Ld) The bulky hydrophobic chain is sterically incompatible with the tightly packed lipids of the Lo phase, leading to its exclusion from Lo domains and preferential localization in the more loosely packed Ld phase. nih.govresearchgate.net

Principles and Applications of Förster Resonance Energy Transfer (FRET) with this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a donor and an acceptor. wikipedia.orgnih.gov The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nm, and is inversely proportional to the sixth power of this distance. wikipedia.orgrsc.org This "spectroscopic ruler" can be exploited to study molecular interactions and organization within membranes. nih.gov When the acceptor is a non-fluorescent molecule, known as a quencher, the energy transfer results in the quenching of the donor's fluorescence. nih.gov

A sophisticated toolkit utilizing FRET has been developed to differentially assess lipid order in membranes. nih.govresearchgate.net This toolkit combines phase-sensitive probes and quenchers. While this compound specifically labels the Ld phase, a complementary strategy is used to visualize the Lo phase. nih.gov This involves using a probe like NR12S, which partitions into both Ld and Lo phases, in conjunction with a specially designed quencher, bQ10S. nih.govresearchgate.net The bQ10S quencher is designed to co-localize with the NR12S probe specifically within the Ld phase. nih.gov Through FRET, bQ10S effectively quenches the fluorescence of NR12S molecules residing in the Ld phase. nih.govresearchgate.net This leaves only the fraction of NR12S probes within the Lo phase fluorescent, thereby allowing for the specific imaging and characterization of Lo domains. nih.gov This combined approach enables distinct identification of both Lo and Ld phases within the same membrane system. researchgate.net

The success of the FRET-based quenching strategy hinges on the optimized pairing of the probe and quencher. nih.govresearchgate.net For efficient FRET to occur, the donor's emission spectrum must overlap with the acceptor's (quencher's) absorption spectrum, and the two molecules must be in close proximity. wikipedia.orgbiosearchtech.combiosyn.com The quencher bQ10S was specifically designed as an analogue of this compound, incorporating the same bulky hydrophobic chain. nih.govresearchgate.net This design ensures that bQ10S also partitions preferentially into the Ld phase, placing it in the required close proximity to quench Ld-localized probes like NR12S. nih.gov Furthermore, bQ10S is based on Black Hole Quencher-2, a non-fluorescent "dark" quencher. nih.govresearchgate.net The use of a dark quencher is highly advantageous as it minimizes background signal and bleed-through fluorescence that can occur when using a fluorescent acceptor, thus improving the signal-to-noise ratio of the measurement. biosearchtech.com

Table 2: FRET Toolkit Components for Lipid Order Assessment

Component Chemical Identity Target Phase Specific Function
Ld Probe This compound Liquid Disordered (Ld) Directly and specifically stains the Ld phase through preferential partitioning. nih.govresearchgate.net
Pan-Phase Probe NR12S Ld and Lo Partitions into both membrane phases, serving as a FRET donor. nih.govresearchgate.net
Ld Quencher bQ10S Liquid Disordered (Ld) A Black Hole Quencher-2 analogue designed to partition into the Ld phase and quench the fluorescence of co-localized probes (e.g., NR12S) via FRET. nih.govresearchgate.net

Advanced Applications of Bnr10s in Model Membrane Systems Research

Quantitative Characterization of Lipid Bilayer Heterogeneity in Large Unilamellar Vesicles (LUVs)

bNR10S demonstrates a notable specificity for the liquid-disordered (Ld) phase within lipid bilayers, making it highly effective for quantitatively characterizing lipid heterogeneity in Large Unilamellar Vesicles (LUVs). fishersci.belipidmaps.org When incorporated into LUVs composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which represents an Ld phase, this compound exhibits strong binding accompanied by a significant increase in fluorescence intensity, exceeding 200-fold. wikipedia.org

The probe's fluorescence characteristics in DOPC vesicles are remarkably similar to its parent analogue, NR12S. Both this compound and NR12S show identical emission maxima at 609 nm in DOPC vesicles. wikipedia.org Their fluorescence quantum yields are also very close, measured at 39% for NR12S and 41% for this compound in these systems, indicating a similar mode of binding to the Ld phase. wikipedia.org This strong fluorescence enhancement and phase-specific partitioning enable quantitative assessment of lipid order and heterogeneity within LUVs. The solvatochromic nature of this compound allows for the detection of spectral shifts that correlate with changes in lipid packing and polarity, providing a basis for quantitative analysis of membrane environments.

Table 1: Fluorescence Properties of this compound in DOPC LUVs

PropertyValue (this compound)Value (NR12S)Reference
Fluorescence Intensity>200-fold increase upon binding to LUVsNot specified, but similar affinity wikipedia.org
Emission Maximum in DOPC609 nm609 nm wikipedia.org
Quantum Yield in DOPC41%39% wikipedia.org
Phase SpecificityLd phaseLd phase fishersci.belipidmaps.org

Spatiotemporal Visualization of Membrane Organization in Giant Unilamellar Vesicles (GUVs)

Giant Unilamellar Vesicles (GUVs) serve as crucial model systems for investigating membrane organization and dynamics due to their cell-like dimensions. citeab.comrevvity.com this compound plays a significant role in the spatiotemporal visualization of membrane organization within GUVs. fishersci.belipidmaps.org Studies utilizing microscopy of GUVs have demonstrated that this compound can specifically partition into the liquid-disordered (Ld) phase. fishersci.belipidmaps.org

Furthermore, this compound is often employed as part of a specialized toolkit that includes a quencher, bQ10S (an analogue of this compound bearing Black Hole Quencher-2). wikipedia.orgfishersci.belipidmaps.org This combination allows researchers to specifically target and differentiate between Ld and liquid-ordered (Lo) phases, identifying their respective lipid order based on emission color. fishersci.belipidmaps.org This capability facilitates the direct observation and mapping of coexisting lipid domains and their dynamic rearrangements within the GUV membrane over time, providing insights into the spatiotemporal aspects of membrane heterogeneity.

Investigation of Transbilayer Dynamics and Lipid Exchange Mechanisms

Understanding the movement of lipids and probes between the two leaflets of a bilayer, known as transbilayer dynamics or "flip-flop," and mechanisms of lipid exchange are fundamental to membrane biology. This compound has been instrumental in these investigations due to its well-characterized behavior within model membranes. wikipedia.org

The flip-flop dynamics of this compound in model membranes, specifically DOPC LUVs, have been evaluated using a technique based on sodium dithionite (B78146) bleaching of the Nile Red fluorophore. wikipedia.org Sodium dithionite is a membrane-impermeable reducing agent, meaning it can only access and bleach fluorescent probes located in the outer leaflet of the vesicle. wikipedia.org

In experiments where this compound was premixed with DOPC lipids before LUV preparation, approximately 40% of the probe's fluorescence was bleached upon dithionite addition. wikipedia.org This indicates that roughly 40% of the probes were in the outer leaflet and accessible to the dithionite, while the remaining probes were in the inner leaflet, protected from bleaching. wikipedia.org Crucially, after the LUVs were formed by this method, no detectable flip-flop of this compound between the leaflets was observed for at least one hour at room temperature. wikipedia.org

Conversely, when this compound was added directly to already prepared DOPC LUVs and incubated for one hour, nearly 100% bleaching was observed upon dithionite addition. wikipedia.org This result confirms that when added to pre-formed vesicles, this compound selectively binds to the outer leaflet and remains there without significant transbilayer migration within the observation period. wikipedia.org

The studies on this compound, particularly in DOPC LUVs, highlight a critical characteristic: its minimal to undetectable flip-flop across the lipid bilayer. wikipedia.org This stability is attributed, in part, to its design as an analogue of NR12S, which incorporates a bulky 3,7-dimethyloctyl group as a lipid anchor. wikipedia.org The presence of such a bulky hydrophobic chain is expected to hinder rapid transbilayer movement, thereby fixing the fluorophore at the membrane interface and preventing flip-flop. wikipedia.org

While the direct impact of varying lipid compositions on this compound's interleaflet migration has not been extensively detailed in the provided literature beyond DOPC, the consistent lack of flip-flop in this liquid-disordered environment underscores its utility for studying leaflet-specific phenomena. The design principle of incorporating bulky hydrophobic chains into fluorescent probes is a general strategy to restrict their transbilayer movement, making them valuable tools for investigating leaflet asymmetry and interleaflet coupling in complex membrane systems, irrespective of subtle changes in lipid composition that might affect other, less constrained probes.

Cellular Applications of Bnr10s in Live Cell Imaging and Biological Process Monitoring

Imaging and Quantification of Lipid Order Heterogeneity in Plasma Membranes of Living Cell Lines (e.g., HeLa, CHO, 293T)

The plasma membranes of living cells are not homogenous structures; instead, they exhibit lateral heterogeneity with domains of varying lipid composition and order. Probes like NR12S are instrumental in visualizing and quantifying these differences. NR12S is a solvatochromic dye that exhibits a ratiometric response to lipid order, distinguishing between liquid-ordered (Lo) and liquid-disordered (Ld) phases, independent of surface charge. This property allows for the detailed analysis of the outer leaflet of the plasma membrane, which is rich in sphingomyelin (B164518) and crucial for the formation of ordered lipid domains. nih.gov

In live-cell imaging studies, for instance with HeLa cells, NR12S is utilized at very low concentrations (10-20nM) with a straightforward staining protocol. nih.gov Changes in the lipid order, such as those induced by cholesterol extraction or sphingomyelin hydrolysis, lead to a discernible red shift in the emission spectrum of NR12S, indicating a decrease in lipid order. nih.gov This capability enables researchers to map the distribution of lipid domains and quantify their properties in various cell lines, providing insights into the complex architecture of the plasma membrane. nih.govnih.gov

Table 1: Characteristics of NR12S in Plasma Membrane Imaging

FeatureDescriptionReference
Probe Type Nile Red-based, environment-sensitive nih.gov
Sensing Mechanism Ratiometric response to lipid order (Lo vs. Ld phase) nih.gov
Target Outer leaflet of the plasma membrane nih.gov
Typical Concentration 10-20 nM nih.gov
Observed Effect of Decreased Lipid Order Red shift in emission spectrum nih.gov

Elucidating Membrane Reorganization and Domain Formation During Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process involving a series of characteristic cellular changes, including significant reorganization of the plasma membrane. nih.govnih.gov NR12S has proven to be a powerful tool for monitoring these changes in real-time.

A hallmark of apoptosis is the alteration of the plasma membrane's physical properties. Studies have shown that the induction of apoptosis by various agents, such as actinomycin (B1170597) D, camptothecin, and staurosporine, results in a significant decrease in the lipid order of the outer leaflet of the plasma membrane. nih.gov This change is detected by a red shift in the emission spectrum of NR12S. nih.gov

This spectroscopic change indicates a shift towards a more liquid-disordered (Ld-like) phase. This alteration in membrane organization is a key event in the apoptotic process, contributing to membrane blebbing, a characteristic morphological feature of apoptosis where the cell membrane bulges out. nih.govnih.gov The ability to monitor these changes in real-time with NR12S provides valuable insights into the dynamic process of membrane reorganization during the early stages of apoptosis.

The changes in membrane lipid order detected by NR12S can be correlated with the progression of apoptosis. By using fluorescence microscopy and flow cytometry, the ratio between the blue and red parts of the NR12S emission band can be used to quantify the decrease in lipid order. nih.gov This provides a quantitative measure that can be tracked over time as cells proceed through the apoptotic pathway.

Research has demonstrated that the decrease in lipid order is a consistent feature across apoptosis induced by different stimuli, suggesting it is a fundamental aspect of the process. nih.gov This makes NR12S a novel sensor for apoptosis, allowing for its detection based on changes in the biophysical properties of the cell membrane. nih.gov

Table 2: Application of NR12S in Apoptosis Studies

Apoptotic EventDetection Method with NR12SResearch FindingReference
Decreased Lipid Order Spectroscopic red shift in emissionA consistent effect with various apoptosis-inducing agents nih.gov
Apoptosis Detection Fluorescence microscopy, Flow cytometry (ratiometric analysis)NR12S can be used as a probe to detect apoptosis nih.gov

Exploration of bNR10S in Other Cellular Organelle Membrane Dynamics

Beyond the plasma membrane, the principles of lipid organization and heterogeneity are relevant to the membranes of intracellular organelles. nih.gov While the primary application discussed for the related probe NR12S has been the plasma membrane, its utility extends to studying the endocytic pathway.

Internalization studies in HeLa cells have shown that NR12S is taken up by the cell through various energy-dependent endocytosis pathways. rsc.org As the probe traverses the endocytic pathway, from early endosomes to late endosomes and lysosomes, it reports on changes in the lipid environment of these organelle membranes. rsc.org A notable color change in the probe's fluorescence is observed in late endosomes and lysosomes, indicating a loss of the lipid-ordered phase during endosome maturation. rsc.org This change is likely due to the decreased cholesterol content and the hydrolysis of sphingomyelin in the membranes of these later compartments. rsc.org This demonstrates the potential of such probes to monitor dynamic changes in lipid composition within the endomembrane system.

Methodological Frameworks for Bnr10s Utilization in Academic Research

Spectroscopic Techniques for Quantitative Analysis of bNR10S Fluorescence

Spectroscopic methods are fundamental for characterizing the intrinsic fluorescent properties of this compound and for quantifying its interactions within different membrane environments.

Steady-state Emission Spectroscopy for Solvatochromic Shift Determination

Steady-state emission spectroscopy is a crucial technique for understanding the environmental sensitivity of this compound. As a solvatochromic probe, this compound exhibits shifts in its fluorescence emission spectrum in response to changes in the polarity of its surrounding microenvironment. wikipedia.orgbio-techne.comfishersci.beciteab.comuni-muenchen.de This property is particularly valuable for assessing lipid order within biological membranes. Nile Red derivatives, including this compound, display a characteristic red shift in their fluorescence emission when localized in more polar, liquid-disordered regions of a lipid bilayer. bio-techne.com This phenomenon allows for the quantitative measurement of lipid phase structures by correlating the emission color with the local lipid order. bio-techne.com For instance, in model membranes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) vesicles, which represent a liquid-disordered phase, this compound exhibits an emission maximum at 609 nm. revvity.com

The solvatochromic behavior of this compound can be summarized in the following table, illustrating how changes in membrane environment lead to distinct spectral responses:

Membrane EnvironmentLipid PhaseEmission Maximum (approx.)Implication for this compoundSource
DOPC VesiclesLiquid-disordered (Ld)609 nmSpecific partitioning and fluorescence revvity.com
Polar EnvironmentsLiquid-disordered (Ld)Red-shifted emissionQuantitative measurement of lipid order bio-techne.com

Quantum Yield Assessment in Defined Membrane Mimics

The fluorescence quantum yield (QY) is a critical parameter that reflects the efficiency with which a fluorophore converts absorbed light into emitted fluorescence. For this compound, assessing its quantum yield in defined membrane mimics, such as large unilamellar vesicles (LUVs), is essential for quantitative fluorescence-based studies. Research has demonstrated that this compound exhibits strong binding to DOPC LUVs, which mimics the liquid-disordered phase of biological membranes. This binding is accompanied by a substantial increase in fluorescence intensity, exceeding 200-fold. revvity.com The fluorescence quantum yield of this compound in DOPC vesicles has been determined to be 41%. revvity.com This high quantum yield, comparable to values observed in organic solvents, suggests that this compound binds almost completely to the LUVs, making it a highly efficient probe for membrane studies. revvity.com

The quantum yield data for this compound in a relevant membrane mimic is presented below:

ProbeMembrane MimicLipid PhaseFluorescence Intensity EnhancementQuantum Yield (%)Source
This compoundDOPC VesiclesLiquid-disordered (Ld)>200-fold41 revvity.com

Advanced Fluorescence Microscopy Approaches for this compound Imaging

Beyond bulk spectroscopic measurements, advanced fluorescence microscopy techniques leverage the unique properties of this compound to provide high-resolution spatial and temporal information about membrane organization within complex biological systems.

Confocal Laser Scanning Microscopy for High-Resolution Spatial Imaging

Confocal Laser Scanning Microscopy (CLSM) is a widely adopted optical imaging technique that significantly enhances resolution and contrast by employing a spatial pinhole to exclude out-of-focus light. This optical sectioning capability allows for the reconstruction of detailed three-dimensional structures within a sample. CLSM is extensively used in various research fields for both two-dimensional and three-dimensional imaging. While direct, explicit findings of this compound solely using CLSM for high-resolution spatial imaging are often integrated within broader studies, the ability of this compound to partition specifically into the Ld phase and its application in microscopy of giant vesicles and living cells directly implies its utility with CLSM for visualizing lipid heterogeneity with high spatial resolution. bio-techne.comfishersci.ca CLSM's capacity to generate contrast-rich images of thin sample layers makes it an ideal tool for visualizing the precise localization of this compound within distinct membrane domains.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironment Polarity Mapping

Fluorescence Lifetime Imaging Microscopy (FLIM) offers a powerful approach to map the polarity of a fluorophore's microenvironment by measuring its fluorescence lifetime—the average time a fluorophore remains in its excited state before emitting a photon. Unlike intensity-based methods, FLIM is independent of probe concentration, sample thickness, and photobleaching, providing a more robust and quantitative readout of environmental factors. This compound, with its solvatochromic nature, is particularly well-suited for FLIM applications. Its fluorescence lifetime is sensitive to the polarity of its surroundings, allowing researchers to create detailed maps of membrane polarity. This capability has been employed to assess membrane lipid organization, providing insights into the heterogeneity of cellular plasma membranes. bio-techne.com FLIM, when combined with this compound, can reveal subtle variations in lipid packing and hydration that are indicative of different membrane phases. bio-techne.com

Integration with Super-Resolution Imaging Modalities for Nanoscale Membrane Details

To overcome the diffraction limit of conventional light microscopy and resolve structures at the nanoscale, this compound can be integrated with super-resolution imaging modalities. Techniques such as single-molecule localization microscopy (SMLM), stimulated emission depletion (STED) microscopy, and structured illumination microscopy (SIM) provide resolutions far beyond the traditional limits. The inherent solvatochromic properties of dyes like this compound make them attractive candidates for super-resolution techniques, particularly those relying on reversible binding-unbinding processes, such as Super-Resolution Point Accumulation for Imaging in Nanoscale Topography (PAINT) microscopy. bio-techne.com While specific detailed research findings explicitly demonstrating this compound integration with all these super-resolution modalities are still emerging, its design as a phase-sensitive probe for lipid order heterogeneity positions it as a valuable tool for future nanoscale investigations of membrane organization. The ability of this compound to specifically highlight the Ld phase makes it a promising fluorophore for resolving the intricate nanoscale details of membrane domains and their dynamic behaviors. bio-techne.comfishersci.carevvity.com

Complementary Biochemical and Biophysical Methods for Membrane Studies

The chemical compound this compound is a significant fluorescent probe extensively utilized in academic research for investigating the intricate properties of biological and artificial membranes. As a bulky analogue of the Nile Red-based probe NR12S, this compound incorporates a substantial hydrophobic chain, enabling its specific partitioning into the liquid-disordered (Ld) phase of lipid bilayers u-strasbg.frresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netacs.org. This characteristic makes this compound an invaluable tool for discerning lipid order heterogeneity and dynamic processes within membrane systems through various biochemical and biophysical methodologies. Its solvatochromic nature allows it to report on the polarity and hydration of its environment, which are directly related to the lipid order within membranes u-strasbg.frresearchgate.net.

Protocols for the Preparation and Characterization of Artificial Membrane Vesicles

This compound plays a crucial role in the preparation and characterization of artificial membrane vesicles, such as large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs), which serve as simplified models for cell membranes researchgate.netacs.orgnih.govresearchgate.netacs.orgamazonaws.comnih.gov. These model systems are essential for studying fundamental membrane properties without the complexity of living cells nih.gov.

Protocols for Preparation: Artificial membrane vesicles, particularly LUVs, are commonly prepared using techniques such as extrusion, which ensures a relatively uniform size distribution researchgate.net. In protocols involving this compound, the probe can be incorporated into the lipid mixture either before or after the formation of the vesicles. Research indicates that both methods of probe addition—premixing with lipids before LUV preparation or direct addition to already prepared LUVs—result in similar fluorescence quantum yield values, suggesting efficient binding to the lipid vesicles regardless of the incorporation timing researchgate.net.

Characterization of Artificial Membrane Vesicles using this compound: The characterization of artificial membrane vesicles using this compound primarily leverages its fluorescent properties and its preferential partitioning into specific lipid phases.

Fluorescence Spectroscopy: This method is employed to assess the binding of this compound to lipid membranes and to analyze its emission spectra. Upon binding to model lipid membranes, such as LUVs composed of dioleoylphosphatidylcholine (DOPC, representing the Ld phase), this compound exhibits a significant enhancement in fluorescence intensity, often exceeding 200-fold researchgate.net. The emission maximum of this compound in DOPC vesicles is typically observed around 609 nm, similar to its parent probe NR12S researchgate.net. The fluorescence quantum yields for this compound in these vesicles are high, approximately 41%, indicating its strong fluorescent output in a membrane environment researchgate.net. These spectroscopic measurements confirm the probe's strong affinity and proper localization within the Ld phase of the membrane.

Microscopy (e.g., Confocal Microscopy): Microscopy, particularly confocal microscopy, is vital for visualizing the distribution of this compound within GUVs and for directly observing lipid domains. For ratiometric imaging, excitation is often provided by a 488 nm laser, with emission split into "green" (550-580 nm) and "red" (590-620 nm) channels amazonaws.com. This allows for the ratiometric analysis of lipid order, as the emission color of solvatochromic probes like this compound is sensitive to the hydration and polarity of the membrane environment u-strasbg.frresearchgate.net.

Phase Partitioning Studies: A key application of this compound is its ability to specifically partition into the Ld phase of membranes, distinguishing it from the liquid-ordered (Lo) phase researchgate.netacs.orgnih.govresearchgate.netresearchgate.netacs.org. This specificity is exploited in studies involving lipid mixtures that form coexisting Lo and Ld phases (e.g., mixtures of DOPC, sphingomyelin (B164518) (SM), and cholesterol (Chol)) researchgate.net. By using this compound in conjunction with a quencher like bQ10S (a Black Hole Quencher-2 analogue also designed for the Ld phase), researchers can specifically target and differentiate these lipid domains. This compound partitions into the Ld phase, where it can be efficiently quenched by Ld-specific bQ10S, while the fluorescence from probes in the Lo phase remains researchgate.netacs.orgnih.govresearchgate.net. This toolkit allows for the identification of lipid order based on emission color and fluorescence intensity, revealing heterogeneity in both model membranes and living cells acs.orgnih.gov.

The table below summarizes key spectroscopic characteristics of this compound and NR12S in DOPC vesicles:

ProbeEmission Maximum in DOPC Vesicles (nm)Fluorescence Quantum Yield in DOPC Vesicles (%)
This compound609 researchgate.net41 researchgate.net
NR12S609 researchgate.net39 researchgate.net

Integration with Membrane Permeabilization and Chemical Quenching Assays (e.g., Dithionite (B78146) Bleaching)

This compound is also integrated into membrane permeabilization and chemical quenching assays, particularly those employing sodium dithionite bleaching, to investigate the transverse diffusion (flip-flop) of membrane probes and the integrity of lipid bilayers researchgate.netamazonaws.com.

Dithionite Bleaching Assay: Sodium dithionite (Na₂S₂O₄) is a reducing agent that cannot readily cross intact lipid bilayers. Therefore, it is used to selectively quench or bleach fluorescent probes located in the outer leaflet of membrane vesicles researchgate.netamazonaws.com.

Protocol and Purpose: In a typical dithionite bleaching assay, this compound is incorporated into LUVs. When dithionite is added to the external solution, it reduces and quenches the fluorescence of this compound molecules residing in the outer leaflet of the vesicles. By monitoring the decrease in fluorescence intensity over time, researchers can assess the rate at which the probe "flips" from the inner leaflet to the outer leaflet, or simply confirm its localization if it's expected to be only in the outer leaflet researchgate.netamazonaws.com.

Research Findings: Studies have shown that when this compound is premixed with lipids before LUV preparation (implying staining of both leaflets), the addition of sodium dithionite results in approximately 40% bleaching of the fluorescence researchgate.netamazonaws.com. This indicates that only the probes in the outer leaflet are accessible to and bleached by the dithionite, confirming the integrity of the membrane and the limited spontaneous flip-flop of the probe within the experimental timeframe researchgate.netamazonaws.com. When this compound is added to already prepared LUVs and incubated, similar bleaching percentages are observed, further supporting its utility in assessing membrane leaflet accessibility researchgate.netamazonaws.com. This method provides crucial insights into the localization and dynamics of membrane-associated molecules.

ProbeBleaching Percentage (Outer Leaflet) by Sodium Dithionite
This compound~40% researchgate.netamazonaws.com
NR12S~40% researchgate.netamazonaws.com

These applications highlight this compound as a versatile probe for detailed biochemical and biophysical investigations of membrane structure, dynamics, and heterogeneity in various model systems.

Comparative Analysis and Future Research Trajectories for Bnr10s

Critical Comparison of bNR10S Performance with Analogous Nile Red-Based Probes (e.g., NR12S)

This compound is a solvatochromic Nile Red derivative, structurally modified from NR12S by replacing the dodecyl group with a bulkier 3,7-dimethyloctyl group. wikipedia.org This specific chemical alteration is crucial for its distinct performance characteristics compared to its parent probe, NR12S.

Both this compound and NR12S exhibit strong binding to model lipid membranes, specifically large unilamellar vesicles (LUVs) composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which represents the liquid disordered (Ld) phase. This binding is accompanied by a substantial increase in fluorescence intensity, exceeding 200-fold. wikipedia.org In DOPC vesicles, both probes display identical emission maxima at 609 nm, and their fluorescence quantum yields are remarkably similar, with NR12S at 39% and this compound at 41%. wikipedia.org These similarities indicate that their fundamental mode of binding to the Ld phase is consistent. wikipedia.org

The primary distinguishing feature lies in their phase specificity. While NR12S partitions into both liquid ordered (Lo) and liquid disordered (Ld) phases, this compound is designed to specifically partition into the Ld phase. wikipedia.orgwum.edu.plnih.gov This selective partitioning is a direct consequence of its bulky hydrophobic chain, which hinders its incorporation into the more tightly packed Lo domains. wikipedia.orgwum.edu.pl

The comparative performance data of this compound and NR12S are summarized in the table below:

FeatureThis compoundNR12SReference
Structural Modification Bulky 3,7-dimethyloctyl groupDodecyl group wikipedia.org
Membrane Phase Affinity Specific to Liquid Disordered (Ld) phasePartitions into both Lo and Ld phases wikipedia.orgwum.edu.plnih.gov
Binding to DOPC LUVs Strong binding (>200-fold fluorescence increase)Strong binding (>200-fold fluorescence increase) wikipedia.org
Emission Maxima (DOPC LUVs) 609 nm609 nm wikipedia.org
Quantum Yield (DOPC LUVs) 41%39% wikipedia.org
Cellular Fluorescence Intensity Significantly lower than NR12SHigher than this compound wikipedia.org
Ratiometric Green/Red Ratio Lower compared to NR12SHigher compared to this compound wikipedia.org
Apoptosis Detection Strong fluorescence enhancement in apoptotic blebsLess pronounced differences in apoptotic blebs wikipedia.org

Current Advantages and Identified Limitations of this compound in Specific Research Applications

Current Advantages of this compound: The primary advantage of this compound lies in its unique ability to specifically partition into the liquid disordered (Ld) phase of lipid membranes. wikipedia.orgwum.edu.plnih.gov This specificity is invaluable for researchers aiming to investigate the heterogeneity of lipid order within biological membranes, a critical aspect of cell biology that influences numerous cellular functions. wikipedia.orgwum.edu.pl Furthermore, this compound has proven to be a highly effective tool for detecting apoptosis. The formation of apoptotic blebs is associated with a decrease in lipid order, and this compound exhibits a strong fluorescence enhancement in these Ld-like domains, making it a useful indicator for programmed cell death. wikipedia.org When combined with a Black Hole Quencher-2 (bQ10S) designed as a this compound analogue, this "toolkit" allows for the specific targeting and differentiation of both Ld and Lo phases, providing a comprehensive approach to lipid order analysis through emission color changes. wikipedia.orgwum.edu.plnih.gov As a solvatochromic probe, this compound is inherently environment-sensitive, allowing for the visualization and sensing of lipid order and its heterogeneity. wikipedia.orgwum.edu.pltargetmol.com

Opportunities for Advanced Chemical Modifications and Next-Generation Probe Development

The development of this compound itself exemplifies the power of advanced chemical modification to tailor fluorescent probes for specific biological insights. The strategic substitution of the dodecyl group in NR12S with a bulky 3,7-dimethyloctyl group in this compound successfully conferred Ld phase specificity. wikipedia.org This success opens numerous avenues for further advanced chemical modifications aimed at creating next-generation probes with enhanced functionalities.

One key opportunity lies in refining the existing this compound scaffold to improve its photophysical properties. This includes developing derivatives with enhanced brightness and photostability, which are crucial for prolonged live-cell imaging and super-resolution microscopy techniques. wum.edu.plevitachem.com Furthermore, designing analogues with narrower emission bands could significantly facilitate multiplexing experiments, allowing for simultaneous visualization of multiple cellular components or processes without spectral overlap. evitachem.com

Another promising direction involves exploring modifications that shift the excitation and emission spectra of this compound. For instance, red-shifted probes could enable deeper tissue penetration and compatibility with a broader range of imaging setups, including those optimized for in vivo studies. wum.edu.pl Beyond spectral tuning, opportunities exist in integrating the this compound core fluorophore into more complex molecular architectures. This could involve conjugating this compound to targeting ligands for specific cellular compartments or biomolecules, or incorporating it into activatable "turn-on" probes that only fluoresce upon encountering a specific biological event or environment, thereby enhancing signal-to-noise ratios. The principles of synthetic biology, which focus on designing and constructing novel biological components and systems, can be leveraged to guide the rational design of these advanced probes, potentially leading to highly sophisticated biosensors.

Expanding the Utility of this compound in Novel Biological Systems and Processes

The initial applications of this compound have primarily focused on revealing lipid heterogeneity in the plasma membranes of cultured cell lines such as HeLa, CHO, and 293T cells, as well as in the detection of apoptosis. wikipedia.orgwum.edu.plnih.gov However, the unique Ld phase specificity of this compound presents vast opportunities for expanding its utility into novel biological systems and processes.

One significant area for expansion is the in-depth study of lipid raft dynamics in a wider array of physiological and pathological conditions. This could include investigating changes in membrane organization during the progression of various diseases, such as neurodegenerative disorders, metabolic syndromes, and different types of cancer, where alterations in lipid composition and organization are known to play crucial roles. This compound could provide valuable insights into how these membrane changes contribute to disease mechanisms.

Furthermore, this compound can be applied to explore membrane remodeling events during fundamental cellular processes like cell division, migration, and differentiation. Its ability to specifically highlight Ld domains could shed light on the dynamic interplay between lipid order and cytoskeletal rearrangements or cell-cell interactions. The probe also holds potential for application in in vivo models, enabling real-time monitoring of membrane changes in more complex, multicellular environments, which is a critical step towards understanding disease in a holistic manner. The broader field of synthetic biology offers a framework for integrating this compound or its derivatives into engineered biological systems for advanced biosensing, diagnostics, or even for monitoring the efficacy of therapeutic interventions that target membrane properties.

Unexplored Mechanistic and Biophysical Aspects of this compound Functionality within Complex Biological Systems

While existing research has established this compound's specific partitioning into the Ld phase and its utility in apoptosis detection, several mechanistic and biophysical aspects of its functionality within complex biological systems remain largely unexplored. A deeper understanding of these facets could unlock further potential for the probe.

A key unexplored area is the precise molecular interactions that govern the specific partitioning of this compound's bulky hydrophobic chain with particular lipid species within the Ld phase. While it is known that the bulky chain confers Ld specificity, the exact molecular recognition mechanisms and the influence of varying lipid compositions (e.g., different unsaturated phospholipids) on this specificity warrant further investigation.

The impact of membrane proteins and cholesterol on this compound partitioning and its fluorescence behavior in highly heterogeneous biological membranes is another crucial aspect. How do integral or peripheral membrane proteins influence the local lipid environment and, consequently, the probe's localization and optical properties? Quantitative analysis of lipid order changes using this compound in diverse cellular microenvironments and tissue contexts, beyond the initial cell lines, is also an area ripe for exploration. This includes understanding its behavior under varying physiological conditions such as changes in pH, ionic strength, or oxidative stress, which can significantly alter membrane properties.

Furthermore, investigating the long-term stability and potential for photobleaching of this compound in prolonged live-cell imaging experiments is essential for its broader adoption. Exploring its compatibility and performance with advanced imaging techniques, such as multi-photon excitation and super-resolution microscopy (e.g., STED or PAINT), could enable the visualization of Ld domains at an unprecedented nanoscale resolution. wum.edu.pl Finally, the application of advanced biophysical modeling could provide predictive insights into this compound's behavior in various complex membrane architectures, guiding future probe design and experimental interpretations.

Q & A

Q. How can interdisciplinary collaboration enhance this compound's translational potential?

  • Methodological Answer : Partner with computational chemists for QSAR modeling, clinicians for biomarker validation, and pharmacologists for in vivo efficacy trials. Use collaborative tools (e.g., electronic lab notebooks) and establish data-sharing agreements upfront to align objectives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.